molecular formula C12H22Cl2N4O2 B8485927 Propanamide, 2,2'-azobis[N-(2-chloroethyl)-2-methyl- CAS No. 61551-70-0

Propanamide, 2,2'-azobis[N-(2-chloroethyl)-2-methyl-

Cat. No.: B8485927
CAS No.: 61551-70-0
M. Wt: 325.23 g/mol
InChI Key: DPJCHYULPAMKIX-UHFFFAOYSA-N
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Description

Propanamide, 2,2'-azobis[N-(2-chloroethyl)-2-methyl- is a useful research compound. Its molecular formula is C12H22Cl2N4O2 and its molecular weight is 325.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, 2,2'-azobis[N-(2-chloroethyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 2,2'-azobis[N-(2-chloroethyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61551-70-0

Molecular Formula

C12H22Cl2N4O2

Molecular Weight

325.23 g/mol

IUPAC Name

N-(2-chloroethyl)-2-[[1-(2-chloroethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide

InChI

InChI=1S/C12H22Cl2N4O2/c1-11(2,9(19)15-7-5-13)17-18-12(3,4)10(20)16-8-6-14/h5-8H2,1-4H3,(H,15,19)(H,16,20)

InChI Key

DPJCHYULPAMKIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCl)N=NC(C)(C)C(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (50 ml) was added at 0° C. under an atmosphere of inert gas (argon) to a suspension of 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (38.3 g) in dichloromethane (180 ml) over a period of 30 minutes. The mixture was stirred at room temperature for 18 h, and the precipitate which formed was filtered off, suspended in 100 ml of water and stirred for 5 min. The solid was separated off and dried under reduced pressure at room temperature for 24 h (8.9 g). Further product was isolated from the organic phase of the reaction mixture by adding cyclohexane (250 ml) and cooling to 0° C. The precipitate which formed was filtered off, and worked up and isolated as described above (10.8 g). Finally, the remaining organic filtrate was concentrated to low volume. The precipitate which formed was subjected to the procedure described above (7.6 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

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